molecular formula C7H12ClF2N3 B12226110 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride

Cat. No.: B12226110
M. Wt: 211.64 g/mol
InChI Key: ZEBUDDINKJIEPV-UHFFFAOYSA-N
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Description

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride is a chemical compound with the molecular formula C7H12ClF2N3. It is known for its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a methylmethanamine moiety.

Preparation Methods

The synthesis of 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. The difluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methylmethanamine moiety may contribute to the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H12ClF2N3

Molecular Weight

211.64 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C7H11F2N3.ClH/c1-10-4-6-2-3-12(11-6)5-7(8)9;/h2-3,7,10H,4-5H2,1H3;1H

InChI Key

ZEBUDDINKJIEPV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN(C=C1)CC(F)F.Cl

Origin of Product

United States

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